6-Amino-5-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Amino-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O2S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methylpyridine-3-sulfonyl chloride typically involves the diazotization of 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and sulfonation processes. These methods are designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution: It can undergo substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tertiary amines and oxidizing agents. The reactions often require specific conditions, such as the presence of air or a catalyst, to proceed efficiently.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidative reactions with tertiary amines can produce sulfonylethenamines .
Scientific Research Applications
6-Amino-5-methylpyridine-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on different biological systems.
Medicine: Research into potential medicinal applications of this compound is ongoing, with studies exploring its potential as a therapeutic agent.
Industry: In industrial settings, this compound can be used in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-methylpyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine-3-sulfonyl chloride
- 3-Amino-5-methylpyridine-3-sulfonyl chloride
Uniqueness
6-Amino-5-methylpyridine-3-sulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
6-amino-5-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIVWFNEGLNRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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